molecular formula C17H27NO3 B3976930 N-(2-ethylhexyl)-2,6-dimethoxybenzamide

N-(2-ethylhexyl)-2,6-dimethoxybenzamide

Cat. No. B3976930
M. Wt: 293.4 g/mol
InChI Key: ADGTWRVGUNZDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylhexyl)-2,6-dimethoxybenzamide, also known as DEET, is a common insect repellent used worldwide. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become a staple in many households. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies. Its popularity is due to its effectiveness, low cost, and ease of use.

Mechanism of Action

The exact mechanism of action of N-(2-ethylhexyl)-2,6-dimethoxybenzamide is not well understood. It is believed that N-(2-ethylhexyl)-2,6-dimethoxybenzamide works by interfering with the insect's sense of smell, making it difficult for the insect to locate its target. N-(2-ethylhexyl)-2,6-dimethoxybenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a key component of human breath that attracts mosquitoes.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)-2,6-dimethoxybenzamide has been shown to have low toxicity in humans and animals when used as directed. However, some studies have suggested that N-(2-ethylhexyl)-2,6-dimethoxybenzamide may have neurotoxic effects in certain circumstances. N-(2-ethylhexyl)-2,6-dimethoxybenzamide has also been shown to have an effect on the skin, causing irritation and allergic reactions in some individuals.

Advantages and Limitations for Lab Experiments

N-(2-ethylhexyl)-2,6-dimethoxybenzamide is a widely used insect repellent and has been extensively studied for its effectiveness. It is relatively easy to obtain and can be used in a variety of lab experiments. However, N-(2-ethylhexyl)-2,6-dimethoxybenzamide can be expensive and may not be effective against all types of insects. Additionally, some individuals may be allergic to N-(2-ethylhexyl)-2,6-dimethoxybenzamide, making it unsuitable for use in certain experiments.

Future Directions

There are several areas of research that could be explored in the future regarding N-(2-ethylhexyl)-2,6-dimethoxybenzamide. One area of interest is the development of new insect repellents that are more effective and less toxic than N-(2-ethylhexyl)-2,6-dimethoxybenzamide. Another area of research is the study of the mechanisms of action of N-(2-ethylhexyl)-2,6-dimethoxybenzamide and how it interacts with the insect's sense of smell. Finally, there is a need for further research on the potential health effects of N-(2-ethylhexyl)-2,6-dimethoxybenzamide on humans and animals.
Conclusion:
N-(2-ethylhexyl)-2,6-dimethoxybenzamide is a widely used insect repellent that has been extensively studied for its effectiveness. It is synthesized through a simple process and has been approved for use by the EPA. N-(2-ethylhexyl)-2,6-dimethoxybenzamide works by interfering with the insect's sense of smell and has been shown to be effective against a wide range of insects. While N-(2-ethylhexyl)-2,6-dimethoxybenzamide has low toxicity in humans and animals when used as directed, there is a need for further research on its potential health effects.

Scientific Research Applications

N-(2-ethylhexyl)-2,6-dimethoxybenzamide has been extensively studied for its insect repellent properties. It is used in many commercial insect repellent products and is approved for use by the Environmental Protection Agency (EPA). N-(2-ethylhexyl)-2,6-dimethoxybenzamide has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and West Nile virus.

properties

IUPAC Name

N-(2-ethylhexyl)-2,6-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-5-7-9-13(6-2)12-18-17(19)16-14(20-3)10-8-11-15(16)21-4/h8,10-11,13H,5-7,9,12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGTWRVGUNZDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylhexyl)-2,6-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethylhexyl)-2,6-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-ethylhexyl)-2,6-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethylhexyl)-2,6-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-ethylhexyl)-2,6-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-ethylhexyl)-2,6-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.